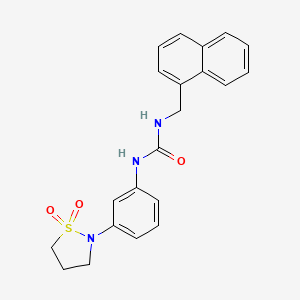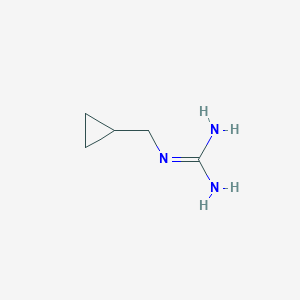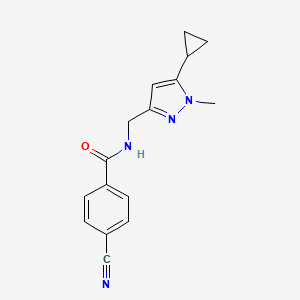
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics and Conformational Adjustments
The compound exhibits interesting conformational behaviors and structural characteristics. Phukan and Baruah (2016) highlighted the conformational adjustments in urea and thiourea-based assemblies, indicating intramolecular hydrogen bonding and homodimeric hydrogen-bonded synthons. The study also noted differences in self-assembly and reactivity between urea and thiourea derivatives, influenced by anion-guided assemblies and polymorphism in certain derivatives (Phukan & Baruah, 2016).
Synthesis and Structural Characterization
The synthesis process of derivatives of urea and thiourea demonstrates the compound's versatility in forming various structures. Baruah and Brahma (2023) explored the structural characterisation of self-assemblies and photoluminescence of perchlorate salts of urea derivatives. This study provided insights into the unique structural and photoluminescent properties of these derivatives, highlighting the significance of the parent urea or thiourea derivatives in these properties (Baruah & Brahma, 2023).
Polymerization and Material Applications
In the context of polymerization and material applications, the compound serves as a precursor or a part of the backbone for various polymeric materials. Mallakpour and Rafiee (2007) described the use of a related compound in the synthesis of novel poly(urea-urethane)s, demonstrating the potential of urea derivatives in creating materials with specific properties like solubility, chromophoric behavior, and inherent viscosities (Mallakpour & Rafiee, 2007).
Sensor Development
The compound's derivatives have been utilized in developing sensors, particularly for metal ion detection. Tayade et al. (2014) developed a urea-linked dipodal naphthalene-based fluorescent sensor, showcasing its selectivity towards Hg(2+) ions. The sensor's application extended to live cell imaging, indicating the compound's potential in biotechnological applications (Tayade et al., 2014).
Propiedades
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(22-15-17-8-3-7-16-6-1-2-11-20(16)17)23-18-9-4-10-19(14-18)24-12-5-13-28(24,26)27/h1-4,6-11,14H,5,12-13,15H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVZIIMCSOQGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-benzyl-4-hydroxy-N~5~-(4-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2356491.png)






![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)

![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)
